molecular formula C18H15NO3S B2382177 N-(4-acetylphenyl)naphthalene-2-sulfonamide CAS No. 324067-56-3

N-(4-acetylphenyl)naphthalene-2-sulfonamide

Cat. No.: B2382177
CAS No.: 324067-56-3
M. Wt: 325.38
InChI Key: INNVPZLZBYHZQH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system attached to a sulfonamide group, with an acetylphenyl substituent at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-acetylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent reaction parameters. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of N-(4-carboxyphenyl)naphthalene-2-sulfonamide.

    Reduction: Formation of N-(4-aminophenyl)naphthalene-2-sulfonamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-acetylphenyl)naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use as a drug candidate due to its sulfonamide moiety.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)naphthalene-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a different substitution pattern on the aromatic ring.

    N-(4-carboxyphenyl)naphthalene-2-sulfonamide: An oxidized derivative of N-(4-acetylphenyl)naphthalene-2-sulfonamide.

    N-(4-aminophenyl)naphthalene-2-sulfonamide: A reduced derivative of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetylphenyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-13(20)14-6-9-17(10-7-14)19-23(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNVPZLZBYHZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4′-Amino acetophenone (1.20 g, 5.29 mmol) was dissolved in THF (8 ml) before pyridine (1.28 ml, 15.8 mmol) was added, leaving a yellow solution. The naphthalenesulfonylchloride (0.715 g, 5.29 mmol) was then added dropwise with stirring. After stirring for 5 hours, THF and pyridine were removed in vacuo. The desired sulfonamide (1.074 g, 3.30 mmol, 62%) was recrystallized from ethyl acetate and hexanes. It had LC-MS (ES+): 326 [MH]+ m/e
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.715 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonamide
Quantity
1.074 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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